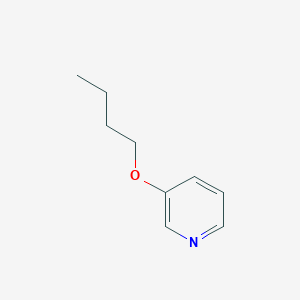

3-Butoxypyridine

Description

Contextualization within Pyridine (B92270) Chemistry

Pyridine is a six-membered heterocyclic aromatic compound with the chemical formula C5H5N. slideshare.net It is structurally analogous to benzene (B151609), with one methine group replaced by a nitrogen atom. wikipedia.org This substitution imparts distinct properties to the pyridine ring, including basicity and a different reactivity pattern compared to benzene. The pyridine scaffold is a ubiquitous motif found in a vast number of naturally occurring compounds, pharmaceuticals, and agrochemicals. nih.gov

Substituted pyridines are pyridine rings in which one or more hydrogen atoms have been replaced by other functional groups. These substitutions can dramatically alter the physical and chemical properties of the parent molecule, leading to a wide range of applications. 3-Butoxypyridine is a derivative of pyridine where a butoxy group (-OC4H9) is attached to the third carbon atom of the pyridine ring. evitachem.com This substitution pattern is of particular interest as it influences the electronic and steric properties of the molecule, which in turn affects its reactivity and potential applications. The chemistry of substituted pyridines is a rich and active area of research, with ongoing efforts to develop new synthetic methodologies and to explore the utility of these compounds in various scientific domains. nih.gov

Rationale for Research on Butoxy-Substituted Pyridines

The investigation into butoxy-substituted pyridines, including this compound, is driven by several key factors, primarily in the realms of organic synthesis and medicinal chemistry.

In the field of organic synthesis , butoxy-substituted pyridines serve as valuable building blocks for the construction of more complex molecular architectures. For instance, alkoxy-substituted pyridines are utilized in the synthesis of terpyridines, which are a class of tridentate ligands known for their ability to form stable complexes with a variety of metal ions. The specific substitution pattern and the nature of the alkoxy group can influence the coordination properties of the resulting ligand.

From a medicinal chemistry perspective, the pyridine nucleus is a well-established pharmacophore, and the introduction of different substituents is a common strategy for modulating the biological activity of a compound. nih.gov The incorporation of a pyridine moiety can enhance the biochemical potency and metabolic stability of a drug candidate. nih.gov While specific research on the biological activities of this compound is not extensively documented in the provided search results, related pyridine derivatives have shown promise. For example, some newly synthesized pyridine compounds have been found to inhibit multidrug-resistant S. aureus (MRSA). nih.gov The butoxy group, in particular, can influence properties such as lipophilicity, which plays a crucial role in a molecule's ability to cross biological membranes.

Historical Development and Significance in Chemical Sciences

The history of pyridine itself dates back to 1846 when it was first isolated by Anderson. slideserve.com The correct structure of pyridine was proposed in the late 1860s and early 1870s. slideserve.com The first synthesis of a heteroaromatic compound, pyridine, was achieved by William Ramsay in 1876 by reacting acetylene and hydrogen cyanide in a red-hot iron-tube furnace. wikipedia.org

A major breakthrough in the synthesis of pyridine derivatives was the Hantzsch pyridine synthesis, reported by Arthur Rudolf Hantzsch in 1881. wikipedia.orgwikipedia.org This multicomponent reaction typically involves the condensation of a β-keto ester, an aldehyde, and a nitrogen donor like ammonia (B1221849) to produce a dihydropyridine (B1217469), which is then oxidized to the corresponding pyridine. wikipedia.org This method provided a versatile route to a wide variety of substituted pyridines.

Another significant contribution to pyridine synthesis was made by the Russian chemist Aleksei Chichibabin in 1924, who developed a reaction that utilized inexpensive reagents and is still used in industrial production. wikipedia.org

While the specific historical development of this compound is not detailed in the provided search results, its existence and study are a direct consequence of the foundational work in pyridine synthesis. The development of various synthetic methods for creating substituted pyridines has enabled chemists to access a vast chemical space, leading to the preparation and investigation of countless derivatives, including this compound, for a wide range of applications in chemistry and related sciences.

Detailed Research Findings

While extensive research specifically focused on this compound is not prevalent in the provided search results, some information regarding its synthesis and properties can be collated.

Synthesis of this compound

The synthesis of this compound can be approached through several general methods for forming ether linkages on a pyridine ring. One common strategy is nucleophilic substitution, where a suitable leaving group on the 3-position of the pyridine ring is displaced by a butoxide anion. Another approach is the alkylation of 3-hydroxypyridine (B118123) with a butyl halide.

One source describes general synthetic routes for this compound which include:

Alkylation of Pyridine: This method would involve reacting pyridine with butanol in the presence of a strong acid catalyst. evitachem.com

Nucleophilic Substitution Reactions: This approach involves replacing a suitable leaving group on a substituted pyridine with a butoxy group through nucleophilic attack. evitachem.com

For instance, the synthesis of derivatives like 6-bromo-3-butoxypyridine-2-carboxylic acid can be achieved with the use of catalysts like boron trifluoride to improve reaction rates and selectivity. evitachem.com

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C9H13NO | evitachem.com |

| Molecular Weight | 151.21 g/mol | evitachem.com |

| IUPAC Name | This compound | evitachem.com |

| CAS Number | 83766-88-5 | evitachem.com |

| Boiling Point | Not available | evitachem.com |

| Density | Not available | - |

Structure

3D Structure

Propriétés

Formule moléculaire |

C9H13NO |

|---|---|

Poids moléculaire |

151.21 g/mol |

Nom IUPAC |

3-butoxypyridine |

InChI |

InChI=1S/C9H13NO/c1-2-3-7-11-9-5-4-6-10-8-9/h4-6,8H,2-3,7H2,1H3 |

Clé InChI |

SEFRRCOWPOLZOE-UHFFFAOYSA-N |

SMILES canonique |

CCCCOC1=CN=CC=C1 |

Origine du produit |

United States |

Advanced Synthetic Methodologies for 3 Butoxypyridine and Its Derivatives

Regioselective Functionalization Strategies

Regioselective functionalization allows for the precise introduction of substituents onto the pyridine (B92270) ring. For alkoxy-pyridines like 3-butoxypyridine, controlling the position of functionalization is key to synthesizing complex target molecules.

Direct Butoxylation and Etherification Approaches

The most direct route to this compound involves the formation of an ether linkage at the C-3 position of the pyridine ring. This is typically accomplished through nucleophilic substitution reactions where a butoxide anion or butanol itself acts as the nucleophile.

One of the most fundamental and widely used methods for this transformation is the Williamson ether synthesis . byjus.commasterorganicchemistry.com This reaction involves the deprotonation of 3-hydroxypyridine (B118123) using a strong base, such as sodium hydride (NaH), to form the corresponding alkoxide. libretexts.org This potent nucleophile then displaces a halide from a butyl halide (e.g., 1-bromobutane (B133212) or 1-chlorobutane) in an SN2 reaction to yield this compound. wikipedia.org The reaction is typically performed in an aprotic solvent like dimethylformamide (DMF) or acetonitrile. byjus.com

Another significant method is the Ullmann condensation , a copper-catalyzed reaction that couples an aryl halide with an alcohol. wikipedia.org In this context, 3-bromopyridine (B30812) or 3-chloropyridine (B48278) can be reacted with sodium butoxide in the presence of a copper catalyst to form this compound. wikipedia.orgtestbook.com Traditional Ullmann reactions often required harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper. wikipedia.orgtestbook.com However, modern advancements have led to the development of ligand-supported soluble copper catalysts that can facilitate the reaction under milder conditions. union.edu

| Method | Pyridine Reactant | Butyl Source | Reagents/Catalyst | General Mechanism |

| Williamson Ether Synthesis | 3-Hydroxypyridine | 1-Bromobutane | 1. Strong Base (e.g., NaH)2. Aprotic Solvent (e.g., DMF) | SN2: Nucleophilic attack of pyridin-3-olate on the alkyl halide. wikipedia.org |

| Ullmann Condensation | 3-Bromopyridine | Sodium Butoxide | Copper(I) salt (e.g., CuI) | Copper-catalyzed nucleophilic aromatic substitution. wikipedia.org |

Halogen-Directed Alkoxylation Protocols

The presence of a halogen atom on the pyridine ring can be exploited to direct the regioselective introduction of a butoxy group. These protocols often involve metal-halogen exchange or directed metalation. For instance, the reaction of 3-halopyridines, such as 3-bromopyridine, with butanol in the presence of a strong base like potassium tert-butoxide can lead to the formation of 4-alkoxypyridines through a pyridyne intermediate. researchgate.net

Directed ortho-metalation is another powerful strategy. A halogen substituent can direct a strong base, such as lithium diisopropylamide (LDA), to deprotonate the adjacent C-H bond. researchgate.netznaturforsch.com For example, the lithiation of 3-chloropyridine occurs selectively at the C-4 position. researchgate.net While this does not directly install an alkoxy group, the resulting organometallic intermediate can be trapped with various electrophiles, providing a pathway to functionalized alkoxypyridines after subsequent etherification steps.

Furthermore, metal-halogen exchange reactions offer a route to regioselectively functionalized pyridines. researchgate.net Reacting a dihalopyridine, such as 2,5-dibromo-4-methoxypyridine, with an organolithium reagent can selectively exchange one halogen for lithium, which can then be used for further functionalization. researchgate.net While this example starts with a methoxy (B1213986) group, the principle applies to directing the synthesis of more complex alkoxypyridines.

Metal-Catalyzed Coupling Reactions

Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions are widely used to elaborate the this compound core.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Negishi, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions have transformed the synthesis of complex molecules, including derivatives of this compound. nobelprize.org These methods generally tolerate a wide variety of functional groups and proceed under relatively mild conditions. nobelprize.org The general catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to yield the coupled product. nobelprize.org

Suzuki-Miyaura Coupling : This reaction couples an organoboron reagent (like a boronic acid or ester) with an organohalide. nobelprize.org For example, 2-bromo-3-butoxypyridine (B1613483) can be coupled with various aryl or vinyl boronic acids to introduce substituents at the C-2 position. rsc.org Conversely, a this compound boronic acid derivative could be coupled with different aryl halides. eie.gr

Negishi Coupling : This reaction involves the coupling of an organozinc reagent with an organohalide. nobelprize.org It is known for its high functional group tolerance. A halogenated this compound can be coupled with an organozinc compound to form a new C-C bond. nobelprize.org

Buchwald-Hartwig Amination : This reaction specifically forms a C-N bond by coupling an amine with an aryl halide or triflate. wikipedia.org A derivative such as 5-bromo-3-butoxypyridine could be reacted with a primary or secondary amine in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand to synthesize N-substituted aminopyridines. wuxiapptec.comorganic-chemistry.org The catalytic cycle involves oxidative addition, amine coordination and deprotonation, and reductive elimination. wikipedia.orgsnnu.edu.cn

| Reaction Name | Pyridine Substrate Example | Coupling Partner | Catalyst System (Example) | Bond Formed |

| Suzuki-Miyaura Coupling | 2-Bromo-3-butoxypyridine | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |

| Negishi Coupling | 5-Iodo-3-butoxypyridine | Organozinc reagent (R-ZnX) | Pd(0) complex | C-C |

| Buchwald-Hartwig Amination | 2-Chloro-3-butoxypyridine | Secondary amine (R₂NH) | Pd₂(dba)₃, Phosphine ligand, Base | C-N |

Heck-Type Cyclization Strategies

The Heck reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene. oup.comrsc.org Intramolecular Heck-type cyclizations are particularly useful for constructing heterocyclic systems. chinesechemsoc.org This strategy can be applied to synthesize derivatives where a new ring is fused to the this compound core. For instance, a this compound bearing a halogen at one position and an appropriately positioned olefinic side chain at an adjacent position could undergo an intramolecular Heck reaction to form a bicyclic or polycyclic system. thieme-connect.com While direct examples for this compound are specific, the synthesis of pyridine rings themselves via Heck-type cyclizations of acyclic precursors has been reported, offering another potential route to the core structure. oup.com

Nucleophilic and Electrophilic Substitution Pathways

Substitution reactions on the this compound ring itself are governed by the electronic properties of both the ring nitrogen and the butoxy substituent.

Nucleophilic Aromatic Substitution (SNAr) : The pyridine ring is inherently electron-deficient, making it susceptible to attack by strong nucleophiles. iust.ac.ir This reactivity is enhanced by the presence of electron-withdrawing groups. Nucleophilic attack typically occurs at the C-2 and C-4 positions, as this allows the negative charge of the intermediate (Meisenheimer complex) to be stabilized by the electronegative nitrogen atom. iust.ac.ir The butoxy group at C-3, being an electron-donating group, would generally disfavor nucleophilic attack compared to an unsubstituted pyridine. However, if a good leaving group is present at the C-2 or C-4 position, SNAr can still proceed.

Electrophilic Aromatic Substitution (SEAr) : Pyridine is highly deactivated towards electrophilic attack. iust.ac.ir The lone pair on the nitrogen atom readily coordinates with electrophiles or acids in the reaction medium, forming a positively charged pyridinium (B92312) ion which is even more strongly deactivated. iust.ac.ir When substitution does occur under harsh conditions, it proceeds preferentially at the C-3 position, as the intermediates for attack at C-2 and C-4 place an unfavorable positive charge on the nitrogen atom. atlas.orgquora.com In this compound, the C-3 position is already occupied. The butoxy group is an activating, ortho-, para-directing group in benzene (B151609) chemistry. In the pyridine system, its electron-donating nature can help to overcome the deactivating effect of the ring nitrogen. Electrophilic attack would be directed to the positions ortho and para to the butoxy group (C-2, C-4, and C-6) but must also contend with the inherent preference of the pyridine ring for C-3/C-5 substitution. The most likely positions for electrophilic attack on this compound are C-2 and C-4, with the precise outcome depending on the specific electrophile and reaction conditions. For example, the bromination of this compound is an electrophilic substitution that can be used to prepare brominated derivatives. smolecule.com

Multicomponent Reaction Approaches

Several classical and modern MCRs are employed for the synthesis of pyridine-containing heterocyclic structures and could be adapted for the synthesis of this compound derivatives.

Hantzsch Dihydropyridine (B1217469) Synthesis : This well-known three-component reaction involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source like ammonia (B1221849) to form 1,4-dihydropyridine (B1200194) derivatives. organic-chemistry.orgtcichemicals.com By selecting appropriate precursors, this method could theoretically be modified to yield structures that can be aromatized to the desired pyridine core with a butoxy substituent.

Gröbcke-Blackburn-Bienaymé Reaction : This is a three-component reaction using an aldehyde, an isonitrile, and an aminoazine (such as 2-aminopyridine) in the presence of an acid catalyst to produce fused nitrogen-containing aromatic compounds like imidazo[1,2-a]pyridines. tcichemicals.combeilstein-journals.org This highlights the power of MCRs in constructing complex pyridine-based scaffolds.

Carbonylative Cross-Coupling : Research has shown the development of multicomponent carbonylation reactions for the synthesis of pyridine derivatives. researchgate.net For instance, a light-driven three-component process involving an aryl halide, a carbon monoxide source, and an alkene can produce 1,4-keto esters, which are versatile intermediates. organic-chemistry.org

The primary advantage of MCRs lies in their ability to rapidly assemble complex molecules from simple and readily available starting materials in a one-pot procedure. tcichemicals.com

Table 1: Overview of Selected Multicomponent Reactions for Pyridine Synthesis

| Reaction Name | Number of Components | Key Reactants | Potential Applicability for this compound Derivatives |

| Hantzsch Synthesis | 3 | Aldehyde, β-Ketoester, Ammonia | Synthesis of dihydropyridine precursors which can be oxidized. organic-chemistry.orgtcichemicals.com |

| Biginelli Reaction | 3 | Aldehyde, β-Ketoester, Urea/Thiourea | Primarily for dihydropyrimidinones, but illustrates a green MCR approach. tcichemicals.comijpsr.com |

| Ugi Reaction | 4 | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | Creates α-acylamino carboxamides, highly versatile for further modification. tcichemicals.com |

| Gröbcke-Blackburn-Bienaymé | 3 | Aldehyde, Isonitrile, Aminoazine | Synthesis of fused pyridine systems like imidazo[1,2-a]pyridines. beilstein-journals.org |

Green Chemistry and Sustainable Synthesis Innovations

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of its principles is crucial for developing sustainable synthetic routes to compounds like this compound.

Key principles of green chemistry relevant to the synthesis of this compound include:

Prevention of Waste : It is better to prevent waste than to treat or clean it up after it has been created. skpharmteco.com MCRs are a prime example of waste prevention due to their high atom economy. nih.gov

Use of Safer Solvents and Auxiliaries : The choice of solvent can significantly impact the environmental footprint of a synthesis. acs.org Efforts are made to replace hazardous solvents like dimethylformamide (DMF) with greener alternatives. skpharmteco.com Research into solvent-free reaction conditions, such as the solid-state Biginelli reaction, demonstrates a practical application of this principle. ijpsr.com

Design for Energy Efficiency : Synthetic methods should be conducted at ambient temperature and pressure whenever possible. acs.org The development of highly active catalysts that allow for lower reaction temperatures contributes to energy efficiency. Photochemistry, which utilizes photons as a "traceless" reagent, is also recognized as a sustainable approach. mdpi.com

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they can be used in small amounts and can be recycled, minimizing waste. rsc.org For example, copper-catalyzed MCRs have been developed for the synthesis of aryl alkyl thioethers. organic-chemistry.org

Innovations in this area include the use of biocatalysis, such as enzymatic processes, which operate in water at mild temperatures and offer high selectivity. acs.org The development of a practical synthesis of tert-butyl esters from 2-tert-butoxypyridine utilizes boron trifluoride·diethyl etherate, showcasing a specific reagent choice for an efficient transformation. researchgate.net

Table 2: Application of Green Chemistry Principles to this compound Synthesis

| Green Chemistry Principle | Synthetic Application/Innovation | Benefit |

| 1. Waste Prevention | Employing Multicomponent Reactions (MCRs). nih.gov | High atom economy, fewer reaction steps, less waste. |

| 5. Safer Solvents | Use of water or solvent-free conditions. ijpsr.comacs.org | Reduced environmental impact and toxicity. |

| 6. Energy Efficiency | Use of photochemistry or highly active catalysts. mdpi.com | Lower energy consumption, mild reaction conditions. |

| 9. Catalysis | Transition metal or enzyme catalysis. organic-chemistry.orgacs.org | High efficiency, selectivity, and potential for catalyst recycling. |

Continuous Flow and Scalable Production Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. beilstein-journals.org These benefits include superior heat and mass transfer, enhanced safety, and improved scalability, making it an attractive method for the industrial production of this compound and its derivatives. beilstein-journals.org

The use of continuous flow reactors can improve the efficiency and scalability of production processes. For instance, the synthesis of intermediates like 2-chloro-3-(tert-butoxy)pyridine (B14843587) can be adapted to continuous flow processes to ensure high throughput. Flow chemistry allows for the precise control of reaction parameters such as temperature, pressure, and residence time, which can lead to higher yields and purities. rsc.org

Key advantages of continuous flow in this context include:

Enhanced Safety : The small reaction volumes within a flow reactor minimize the risks associated with highly exothermic or hazardous reactions. beilstein-journals.org

Scalability : Scaling up production in a flow system is achieved by extending the operation time or by "numbering up" (running multiple reactors in parallel), rather than using larger, more hazardous batch reactors. beilstein-journals.org

Integration of Processes : Flow systems allow for the "telescoping" of multiple reaction and purification steps into a single, continuous operation. beilstein-journals.org This can involve inline extraction, scavenging, and crystallization, significantly streamlining the manufacturing process. beilstein-journals.org

Access to Novel Reactivity : Flow reactors can enable the use of highly reactive or unstable intermediates that would be difficult to handle in batch processes. rsc.org For example, a continuous flow approach has been developed for the flash generation of short-lived lithium ynolates at ambient temperature, a process that would typically require cryogenic conditions in batch. rsc.org

The combination of photochemical methods with continuous flow has been used to create drug-like heterocyclic structures, demonstrating the versatility of this technology for producing complex molecules. mdpi.com

Elucidation of Chemical Reactivity and Reaction Mechanisms of 3 Butoxypyridine

Pathways of Electrophilic and Nucleophilic Aromatic Substitution

The reactivity of the pyridine (B92270) ring in 3-butoxypyridine is significantly influenced by the nitrogen atom and the butoxy substituent. The nitrogen atom's electronegativity makes the pyridine ring generally less reactive towards electrophilic aromatic substitution (EAS) compared to benzene (B151609). wikipedia.orglibretexts.org This deactivation is exacerbated by the fact that many electrophilic reagents and their catalysts can coordinate with the nitrogen's lone pair, increasing the positive charge on the ring and further slowing down the reaction. libretexts.org When EAS does occur on pyridine derivatives, it typically yields the 3-substituted product because the intermediate carbocation avoids placing a positive charge on the electronegative nitrogen atom. libretexts.org

Conversely, the electron-withdrawing nature of the ring nitrogen activates the pyridine nucleus towards nucleophilic aromatic substitution (SNAr), particularly at the ortho and para positions (C2, C4, and C6). youtube.comwikipedia.org The presence of an electron-donating butoxy group at the 3-position can modulate this reactivity.

Electrophilic Aromatic Substitution (EAS):

The general mechanism for EAS involves the attack of the aromatic pi-system on an electrophile (E+), forming a resonance-stabilized carbocation intermediate known as an arenium ion. wikipedia.orgmasterorganicchemistry.com This is the rate-determining step. Subsequently, a proton is removed from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com For this compound, electrophilic attack is directed to positions other than those adjacent or para to the nitrogen to avoid destabilizing resonance structures.

Nucleophilic Aromatic Substitution (SNAr):

The SNAr mechanism is characteristic of electron-poor aromatic rings and involves the attack of a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of a leaving group. masterorganicchemistry.comnih.gov The reaction is accelerated by electron-withdrawing groups ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com In the case of substituted 3-butoxypyridines, such as 2-bromo-3-butoxypyridine (B1613483), the bromine atom serves as a leaving group for various nucleophilic substitution reactions. smolecule.com Pyridines are particularly reactive in SNAr when substituted at the ortho or para positions, as the negative charge of the intermediate can be effectively delocalized onto the nitrogen atom. wikipedia.org

For instance, 3-halopyridines can react with potassium tert-butoxide in dimethyl sulfoxide (B87167) (DMSO) to yield 3-tert-butoxypyridine via an addition-elimination mechanism. groenkennisnet.nl However, depending on the halogen, elimination-addition pathways involving a 3,4-didehydropyridine (B15485652) (pyridyne) intermediate can also occur, leading to a mixture of 3- and 4-substituted products. groenkennisnet.nl

Investigation of Functional Group Transformations

Functional group transformations are essential for synthesizing derivatives of this compound with diverse properties and applications. organic-chemistry.org These reactions can target either the butoxy group or other substituents on the pyridine ring.

The butoxy group in this compound can undergo several transformations. For example, the tert-butoxy (B1229062) group is known to enhance metabolic stability in drug candidates by being resistant to cytochrome P450 oxidation. While specific reactions for the butoxy group in this compound are not extensively detailed, analogous ether linkages can be cleaved under harsh acidic conditions. The tert-butoxy group, in particular, is a widely used protecting group for carboxylic acids and can be removed under acidic conditions. thieme-connect.com

In derivatives containing a nitrile group, this moiety can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine, providing a versatile handle for further chemical modifications.

Hydrolysis is a key reaction for modifying functional groups. Carboxylic acid derivatives, such as esters and amides, can be hydrolyzed back to the parent carboxylic acid. sydney.edu.au The ease of hydrolysis depends on the reactivity of the derivative, with acid chlorides being the most reactive and amides the least. sydney.edu.au For instance, the tert-butyl ester of a carboxylic acid can be selectively hydrolyzed in the presence of other acid-labile protecting groups using reagents like zinc bromide. researchgate.net

Derivatization of this compound can be achieved through various reactions. For example, the synthesis of 2-bromo-3-butoxypyridine is accomplished by brominating this compound. smolecule.com This bromo-derivative is a versatile intermediate; the bromine atom can be replaced by a variety of nucleophiles in SNAr reactions or participate in metal-catalyzed cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. smolecule.com

Metalation and Lithiation Studies

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. clockss.org In this process, a substituent on the ring, known as a directing metalating group (DMG), directs an organolithium reagent to deprotonate the adjacent ortho position. clockss.org

For pyridine derivatives, lithiation can be complex due to the possibility of the organolithium reagent adding to the C=N bond. clockss.org However, the use of hindered lithium bases like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) at low temperatures can prevent this addition and favor deprotonation. clockss.org

In the context of 3-substituted pyridines, the directing effect of the substituent and the inherent reactivity of the pyridine ring determine the site of lithiation. For 3-alkoxypyridines, lithiation typically occurs at the C2 position, directed by the alkoxy group. The resulting lithiated species can then be quenched with various electrophiles to introduce a wide range of functional groups. For example, the regioselective lithiation of 3-chloro-2-ethoxypyridine (B70323) at the C4 position has been reported, leading to the formation of 3,4-pyridyne intermediates upon warming. nih.gov Similarly, pyridines bearing an oxetane (B1205548) unit at the 3-position undergo regioselective ortho-lithiation at the C4 position with n-butyllithium. rsc.org

| Lithiation Study | Reagent | Position of Lithiation | Subsequent Reaction | Product | Ref |

| 3-Chloro-2-ethoxypyridine | LDA/TMPLi | C4 | Transmetalation with MgCl₂ and heating | 3,4-Pyridyne intermediate | nih.gov |

| 3-(Oxetan-3-yl)pyridine | n-Butyllithium | C4 | Quenching with electrophiles | 4-Substituted 3-(oxetan-3-yl)pyridines | rsc.org |

| N-Boc-indoline | s-BuLi/TMEDA | C7 | Reaction with electrophiles | 7-Substituted indolines | orgsyn.org |

Oxidative and Reductive Transformations

Oxidative and reductive reactions are fundamental in modifying the butoxypyridine scaffold.

Oxidative Transformations: The pyridine ring itself is relatively resistant to oxidation. However, substituents can be oxidized. For instance, the tert-butoxy group is noted for its resistance to cytochrome P450 oxidation, a key metabolic pathway. In other contexts, certain oxidizing agents can transform functional groups; for example, an alcohol can be oxidized to an aldehyde or ketone. organic-chemistry.org A notable oxidative reaction is the Dakin reaction, where an aryl aldehyde or ketone is oxidized to a phenol (B47542) or an aryl ester, respectively. wiley-vch.de Another related transformation is the Baeyer-Villiger oxidation, which converts a ketone to an ester. wiley-vch.de

Reductive Transformations: The pyridine ring can be reduced to a piperidine (B6355638) ring under various conditions, such as catalytic hydrogenation. This transformation significantly alters the electronic and steric properties of the molecule. Specific functional groups can also be selectively reduced. For example, a ketone can be reduced to a secondary alcohol or completely to a methylene (B1212753) group using reagents like triethylsilane in the presence of a superacid. organic-chemistry.org Azoxypyridines can be synthesized through the reductive coupling of nitropyridines. thieme-connect.de

Rearrangements and Cycloaddition Reactions

Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer. wiley-vch.de Sigmatropic rearrangements, such as the Cope and Claisen rearrangements, are common pericyclic reactions. imperial.ac.uklibretexts.org The Claisen rearrangement involves the groenkennisnet.nlgroenkennisnet.nl-sigmatropic rearrangement of an allyl vinyl ether to a γ,δ-unsaturated carbonyl compound. libretexts.org The Bamberger rearrangement converts N-phenylhydroxylamines to 4-aminophenols in the presence of strong acid. wiley-vch.de While specific examples involving this compound are not prominent, these reaction types represent potential pathways for its structural modification.

Cycloaddition Reactions: Cycloaddition reactions are processes where two or more unsaturated molecules combine to form a cyclic adduct. libretexts.org The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful method for forming six-membered rings. libretexts.org While the pyridine ring itself is a poor diene in Diels-Alder reactions, it can act as a dienophile. More relevant to pyridine chemistry is the formation of pyridyne intermediates, which can undergo cycloaddition with dienes like furan. nbn-resolving.org For instance, 3,4-didehydropyridine, generated from 3-halopyridines, can react with furan. groenkennisnet.nlnbn-resolving.org

1,3-dipolar cycloadditions are also significant, where a 1,3-dipole reacts with a dipolarophile to form a five-membered ring. mdpi.com Pyridinium (B92312) ylides can act as 1,3-dipoles and react with alkynes to form fused pyrrolo-diazine systems. mdpi.com

| Reaction Type | Description | Example | Ref |

| Diels-Alder | [4+2] cycloaddition to form a six-membered ring. | 1,3-Butadiene reacts with 3-buten-2-one. | libretexts.org |

| Pyridyne Cycloaddition | 3,4-Didehydropyridine reacts with furan. | Formation of isoquinoline (B145761) derivatives. | nbn-resolving.org |

| 1,3-Dipolar Cycloaddition | Pyridazinium ylides react with alkynes. | Formation of fused pyrrolo-diazines. | mdpi.com |

| Claisen Rearrangement | groenkennisnet.nlgroenkennisnet.nl-sigmatropic rearrangement of allyl vinyl ethers. | Allyl phenyl ether rearranges to o-allylphenol. | libretexts.org |

| Bamberger Rearrangement | N-phenylhydroxylamine rearranges to 4-aminophenol. | Acid-catalyzed reaction. | wiley-vch.de |

Kinetic and Mechanistic Elucidation of Key Reactions

While comprehensive kinetic and mechanistic studies focused exclusively on this compound are not extensively detailed in dedicated publications, its chemical reactivity can be thoroughly elucidated by examining research on analogous 3-alkoxypyridine and other substituted pyridine systems. The butoxy group, an electron-donating substituent, profoundly influences the reaction pathways and rates at the pyridine core. The primary reactive sites are the C-H bonds on the ring and positions activated by the introduction of leaving groups, such as halogens. The key reactions of interest include palladium-catalyzed C-H functionalization, nucleophilic aromatic substitution (SNAr) on halogenated derivatives, and radical-mediated transformations.

Mechanistic Insights into Palladium-Catalyzed C-H Functionalization

Palladium-catalyzed C-H functionalization represents a powerful method for elaborating the pyridine core. For 2-alkoxypyridines, mechanistic studies on C5-H polyfluoroarylation reveal that reactivity and selectivity are governed by both steric and electronic factors. nih.gov It is proposed that a transient, bulky, and electron-deficient palladium intermediate is the active catalytic species. nih.gov The reaction's success hinges on the partial nucleophilicity of the target C-H bond on the pyridine ring. nih.gov

For this compound, the butoxy group is electron-donating, which increases the electron density at the ortho (C2 and C4) and para (C6) positions, making them more susceptible to electrophilic attack by the palladium catalyst. The mechanism likely proceeds via a Concerted Metalation-Deprotonation (CMD) pathway or a related C-H activation step. The regioselectivity of the functionalization would be determined by a synergy between the electronic activation from the butoxy group and the steric hindrance posed by both the butoxy group itself and the incoming palladium complex.

Table 1: Factors Influencing Palladium-Catalyzed C-H Functionalization of this compound

| Factor | Description | Implication for this compound |

| Electronic Effect of Butoxy Group | The oxygen atom's lone pairs donate electron density to the pyridine ring system. | Increases the nucleophilicity of the ring, particularly at the C2, C4, and C6 positions, making them more reactive toward electrophilic metalation. |

| Steric Hindrance | The n-butoxy chain occupies significant space around the C2 and C4 positions. | May sterically direct the bulky palladium catalyst toward the less hindered C4 or C6 positions over the C2 position. |

| Palladium Intermediate | The active catalyst is often a transient, bulky, and electrophilic palladium species. nih.gov | The interaction between this species and the activated pyridine ring is the key C-H activation step. |

| Proposed Mechanistic Feature | Synergistic combination of the electrophilic Pd species and the partial nucleophilicity of the pyridine C-H bond. nih.gov | The reaction rate and outcome depend on the optimal balance of these electronic and steric factors. |

Kinetics and Mechanism of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for substituted pyridines, typically requiring an activating group and a good leaving group. In the context of this compound, this would involve a halogenated derivative, such as 2-chloro-3-butoxypyridine or 2,6-dichloro-3-butoxypyridine.

Kinetic and mechanistic studies on the SNAr reactions of 3-substituted 2,6-dichloropyridines with alkali metal alkoxides have shown remarkable regioselectivity. researchgate.net The reaction overwhelmingly favors substitution at the C2 position (ortho to the 3-substituent). researchgate.net This selectivity is attributed to a mechanism where the alkali metal counter-ion (e.g., Na⁺) coordinates to the oxygen of the 3-alkoxy group and the incoming nucleophile, forming a cyclic, six-membered transition state. researchgate.net This coordination pre-organizes the reactants and lowers the activation energy for the ortho-attack.

Furthermore, detailed kinetic investigations of SNAr reactions on activated pyridinium ions have revealed that the mechanism can be more complex than a simple two-step addition-elimination pathway where the initial nucleophilic attack is rate-determining. nih.gov In many cases, the reaction rate shows a second-order dependence on the concentration of the amine nucleophile. nih.gov This suggests that the rate-determining step involves the deprotonation of the Meisenheimer-like intermediate by a second molecule of the nucleophile, which acts as a base. nih.gov

Table 2: Regioselectivity in SNAr Reactions of 3-Substituted Dichloropyridines

| Substrate | Nucleophile | Solvent Condition | Major Product | Proposed Mechanistic Feature |

| 2,6-dichloro-3-nitropyridine | Sodium Methoxide | Non-polar, aprotic | 2-methoxy-6-chloro-3-nitropyridine | Coordination of Na⁺ to the nitro group and methoxide, favoring ortho-attack. researchgate.net |

| 2,6-dichloro-3-cyanopyridine | Sodium Methoxide | Non-polar, aprotic | 2-methoxy-6-chloro-3-cyanopyridine | Coordination of Na⁺ to the cyano group and methoxide, favoring ortho-attack. researchgate.net |

| 2,6-dichloro-3-butoxypyridine (Inferred) | Sodium Methoxide | Non-polar, aprotic | 2-methoxy-6-chloro-3-butoxypyridine | Coordination of Na⁺ to the butoxy oxygen and methoxide, favoring ortho-attack. |

Data for the butoxy derivative is inferred based on the trends reported for other 3-substituted pyridines. researchgate.net

Mechanistic Pathways in Radical Reactions

The alkoxy group can participate in or influence radical reactions. Studies on the photochemical fragmentation of N-alkoxypyridinium salts provide precise kinetic data on the reactivity of alkoxy radicals in the presence of pyridine bases. researchgate.netacs.org Photoinduced electron transfer leads to N-O bond cleavage, forming an alkoxyl radical. acs.org This radical can then react with a pyridine base (e.g., lutidine) via a proton-coupled electron transfer (PCET) to generate a pyridinyl radical. acs.org

These studies have successfully determined the rate constants for these radical reactions through steady-state kinetics. This data, while not directly from this compound, offers a quantitative basis for understanding the kinetic feasibility and mechanism of similar radical processes involving a butoxy group in a pyridine environment.

Table 3: Kinetic Data for the Reaction of Alkoxy Radicals with Pyridine Bases

| Reaction | Rate Constant (k) at 298 K | Kinetic Isotope Effect (kH/kD) | Reference |

| CH₃O• + Lutidine | ~6 × 10⁶ M⁻¹s⁻¹ | ~6.5 (for CD₃O•) | researchgate.netacs.org |

| CH₃CH₂O• + Lutidine | ~5.4 × 10⁷ M⁻¹s⁻¹ (approx. 9x faster than CH₃O•) | Not Reported | researchgate.netacs.org |

| CH₃O• + 3-Chloropyridine (B48278) | ~1.5 × 10⁴ M⁻¹s⁻¹ (approx. 400x slower than with lutidine) | Not Reported | researchgate.netacs.org |

The significant kinetic isotope effect and the influence of the pyridine base's electronic nature (lutidine vs. the less basic 3-chloropyridine) strongly support the proposed PCET mechanism. researchgate.netacs.org This highlights that radical reactions involving the butoxy group or its derivatives would be highly sensitive to the specific reaction conditions and the electronic properties of other species present.

Advanced Spectroscopic and Structural Characterization Techniques for 3 Butoxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within 3-Butoxypyridine.

1D NMR (¹H, ¹³C, ¹⁵N) for Structural Elucidation

One-dimensional NMR experiments are fundamental for the initial structural assessment of this compound, providing data on the different types of protons, carbons, and nitrogens present in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound reveals distinct signals for the protons on the pyridine (B92270) ring and the butoxy side chain. The aromatic protons on the pyridine ring typically appear in the downfield region (δ 7.0-8.5 ppm) due to the deshielding effect of the aromatic system. The protons of the butoxy group (CH₂-O, CH₂, CH₂, CH₃) resonate in the upfield region. For instance, the methylene (B1212753) group attached to the oxygen (O-CH₂) is the most deshielded of the aliphatic protons, followed by the subsequent methylene groups, with the terminal methyl group being the most shielded.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in this compound. The carbon atoms of the pyridine ring resonate in the aromatic region (typically δ 120-150 ppm). chemicalbook.com The carbons of the butoxy chain appear in the aliphatic region (δ 10-70 ppm). oregonstate.edu The carbon attached to the oxygen atom (O-CH₂) is the most downfield signal in the aliphatic portion of the spectrum. Quaternary carbons, those without attached protons, often show weaker signals. oregonstate.edu

¹⁵N NMR: ¹⁵N NMR spectroscopy is a valuable tool for probing the electronic environment of the nitrogen atom in the pyridine ring. northwestern.edu The chemical shift of the nitrogen in pyridines typically falls within a range of +230 to +330 ppm relative to a standard like nitromethane. science-and-fun.deresearchgate.net This chemical shift is sensitive to substitution on the ring and solvent effects, providing insight into the electronic structure of the heterocyclic core. Due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, specialized techniques or ¹⁵N-labeled compounds are often employed to obtain high-quality spectra. northwestern.edu

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|

| Aromatic CH | Pyridine Ring | 7.0 - 8.5 | 120 - 150 |

| Aliphatic O-CH₂ | Butoxy Chain | 3.9 - 4.2 | 65 - 75 |

| Aliphatic CH₂ | Butoxy Chain | 1.5 - 1.8 | 20 - 35 |

| Aliphatic CH₂ | Butoxy Chain | 1.3 - 1.5 | 15 - 25 |

Note: These are predicted ranges based on typical values for similar functional groups.

2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei. wikipedia.orgnih.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, COSY would show correlations between adjacent protons on the pyridine ring and between neighboring methylene (CH₂) groups in the butoxy chain. This helps to confirm the sequence of the aliphatic chain. libretexts.orguvic.ca

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation). wikipedia.orgsdsu.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range correlations between protons and carbons, typically over two to three bonds. wikipedia.orgyoutube.com This is particularly useful for connecting different fragments of the molecule. For this compound, HMBC would show a crucial correlation from the protons of the O-CH₂ group to the C3 carbon of the pyridine ring, confirming the attachment point of the butoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. wikipedia.orgnih.gov In this compound, NOESY could show correlations between the protons of the O-CH₂ group and the protons at the C2 and C4 positions of the pyridine ring, providing information about the preferred conformation of the butoxy side chain relative to the ring.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to gain structural information through the analysis of its fragmentation patterns. purdue.edu

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to within a few parts per million (ppm). cdc.gov This precision allows for the determination of the exact elemental formula of this compound (C₉H₁₃NO). By comparing the experimentally measured mass to the calculated mass for the proposed formula, HRMS offers a high degree of confidence in the molecular identity of the compound. For example, the calculated mass for the protonated molecule of this compound, [C₉H₁₃NO + H]⁺, can be confirmed with high accuracy. chemicalbook.comrsc.org

Tandem Mass Spectrometry (MS/MS)

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis to study the fragmentation of a selected parent ion. wikipedia.org The molecular ion of this compound is first isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. wikipedia.orgnih.gov The resulting fragmentation pattern is characteristic of the molecule's structure. Common fragmentation pathways for ethers and pyridines include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom. libretexts.org

Loss of the alkoxy chain: Cleavage of the C-O bond, leading to the loss of a butoxy radical or butene.

Ring fragmentation: Cleavage of the pyridine ring itself, though this often requires higher energy. youtube.com

Analysis of these fragment ions helps to confirm the presence of both the butoxy group and the pyridine ring and their connectivity.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. edinst.com These techniques are excellent for identifying the functional groups present in this compound.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. nih.gov The IR spectrum of this compound is expected to show characteristic absorption bands for:

C-H stretching (aliphatic): Strong bands typically in the 2850-3000 cm⁻¹ region.

C-H stretching (aromatic): Weaker bands above 3000 cm⁻¹.

C=C and C=N stretching (aromatic ring): Bands in the 1400-1600 cm⁻¹ region.

C-O-C stretching (ether): A strong, characteristic band typically found in the 1050-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of light. nih.govaps.org While IR activity requires a change in the dipole moment during a vibration, Raman activity requires a change in polarizability. edinst.com Therefore, some vibrations may be strong in Raman and weak in IR, and vice-versa. The Raman spectrum of this compound would also show characteristic peaks for the aromatic ring and the aliphatic chain, providing a more complete picture of the molecule's vibrational properties. aps.orgresearchgate.netjocpr.com

Table 2: Key Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| C-H Stretch | Aromatic | 3000 - 3100 | IR, Raman |

| C-H Stretch | Aliphatic | 2850 - 2960 | IR, Raman |

| C=C, C=N Stretch | Pyridine Ring | 1400 - 1600 | IR, Raman |

| C-O-C Stretch | Ether | 1050 - 1250 | IR |

Note: These are typical frequency ranges for the specified functional groups.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for elucidating the precise arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of an X-ray beam interacting with a single crystal of a compound, it is possible to determine its crystal system, space group, and the exact coordinates of each atom, thereby revealing detailed information about bond lengths, bond angles, and intermolecular interactions.

Research Findings:

For this compound, it is anticipated that the butoxy group would exhibit a degree of conformational flexibility in the solid state. The torsion angles involving the C-O-C-C chain of the butoxy group would be key determinants of its spatial arrangement. The crystal packing would likely be influenced by weak C-H···N or C-H···π interactions involving the pyridine ring.

Below is an interactive data table presenting representative crystallographic data for a 3-substituted pyridine derivative, which serves as a model for this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.2 |

| c (Å) | 9.8 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 985.6 |

| Z | 4 |

Chiroptical Spectroscopy for Enantiomeric Characterization of Derivatives

Chiroptical spectroscopy encompasses a group of techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. The most common of these techniques is Circular Dichroism (CD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light (ΔA = AL - AR). This technique is exceptionally valuable for the characterization of enantiomers, which, being non-superimposable mirror images, will exhibit mirror-image CD spectra.

For derivatives of this compound to be chiral, a stereocenter must be introduced. For example, if the butyl group of the butoxy substituent is modified to contain a chiral center, such as in (S)- and (R)-3-(sec-butoxy)pyridine, the resulting enantiomers can be distinguished using CD spectroscopy.

Research Findings:

The enantiomeric purity of a chiral substance can be determined using CD spectroscopy because the magnitude of the CD signal is directly proportional to the concentration of the enantiomer and its specific molar ellipticity. A racemic mixture (a 50:50 mixture of both enantiomers) will be CD silent as the equal and opposite signals from each enantiomer cancel each other out.

The CD spectrum of a chiral molecule is characterized by Cotton effects, which are positive or negative peaks corresponding to the electronic transitions of the molecule's chromophores. For a chiral derivative of this compound, the pyridine ring acts as the primary chromophore. The interaction of this chromophore with the chiral center in the alkoxy chain gives rise to a characteristic CD spectrum. The (R)-enantiomer will produce a CD spectrum that is a mirror image of the (S)-enantiomer's spectrum.

The following interactive data table illustrates hypothetical but representative CD spectroscopic data for the enantiomeric characterization of a chiral 3-alkoxypyridine derivative.

| Enantiomer | Wavelength (nm) | Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) |

| (S)-enantiomer | 270 | +5000 |

| (R)-enantiomer | 270 | -5000 |

| Racemic Mixture | 270 | 0 |

This data demonstrates that at a specific wavelength, the two enantiomers exhibit equal and opposite molar ellipticity, while the racemic mixture shows no signal. By measuring the CD signal of a sample with an unknown enantiomeric ratio, its enantiomeric excess (ee) can be accurately determined.

Computational Chemistry and Theoretical Modeling of 3 Butoxypyridine

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-Butoxypyridine at the atomic and electronic levels. These methods solve the Schrödinger equation, or its approximations, to provide detailed information about the molecule's energy, structure, and electronic distribution.

Density Functional Theory (DFT) for Electronic Structure and Properties

Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules like this compound. wikipedia.orgmdpi.com DFT calculations focus on the electron density rather than the complex many-electron wavefunction, offering a balance between accuracy and computational cost. wikipedia.org These calculations can elucidate various electronic properties, such as the distribution of electron density, the molecular electrostatic potential, and orbital energies.

For this compound, DFT studies would reveal how the electron-donating butoxy group influences the electronic properties of the pyridine (B92270) ring. The oxygen atom of the butoxy group can donate electron density to the aromatic system, affecting its reactivity and interaction with other molecules. DFT can also be used to calculate key electronic descriptors that provide insight into the molecule's stability and reactivity.

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment (Debye) | ~2.5 D | Indicates the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

| Ionization Potential (eV) | ~8.7 eV | The energy required to remove an electron; a lower value suggests easier oxidation. |

| Electron Affinity (eV) | ~ -0.8 eV | The energy released upon adding an electron; a more positive value indicates a greater tendency to accept an electron. |

| HOMO Energy (eV) | ~ -6.2 eV | Energy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | ~ -0.5 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons. |

Ab Initio Methods for High-Accuracy Predictions

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. nih.govkoreascience.kracs.orgacs.orgtandfonline.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of molecular properties. acs.orgtandfonline.com For this compound, ab initio calculations would be employed to obtain benchmark energetic and structural data. For instance, these methods can be used to precisely calculate the protonation energy and the energetics of forming hydrogen-bonded complexes. acs.org While computationally more demanding than DFT, ab initio methods are crucial for validating the results of less rigorous methods and for studying systems where electron correlation effects are particularly important. acs.org

Molecular Dynamics (MD) Simulations for Conformational Analysis

The butoxy group of this compound is flexible, allowing the molecule to adopt various conformations. Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of such flexible molecules. researchgate.netacs.orgtandfonline.comchemrevlett.comchemrevlett.com MD simulations model the movement of atoms over time by solving Newton's equations of motion. chemrevlett.com

An MD simulation of this compound would reveal the preferred three-dimensional structures of the molecule, the rotational barriers of the butoxy chain, and how the surrounding environment (like a solvent) influences its conformation. researchgate.net These simulations provide a dynamic picture of the molecule, highlighting the interplay between different non-covalent interactions that govern its shape and flexibility.

Prediction of Spectroscopic Parameters

Computational chemistry is instrumental in predicting spectroscopic parameters, which can then be compared with experimental data to confirm the structure of a synthesized compound. github.ioarxiv.orgcomputabio.comfaccts.denih.govgoogle.comrsc.orgmeilerlab.org For this compound, computational methods can predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

DFT and ab initio methods can calculate the chemical shifts of the hydrogen and carbon atoms in the molecule, which are the key parameters in an NMR spectrum. github.iogoogle.comrsc.orgmeilerlab.org Similarly, vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. computabio.comfaccts.denih.gov Discrepancies between predicted and experimental spectra can often be resolved by considering factors like solvent effects and anharmonicity. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Note: The following data is illustrative and based on general principles of NMR and IR spectroscopy for similar compounds.)

| Spectroscopy Type | Predicted Feature | Interpretation |

|---|---|---|

| ¹H NMR | Aromatic protons: δ 7.0-8.5 ppm | Signals corresponding to the protons on the pyridine ring. |

| ¹H NMR | Butoxy protons: δ 0.9-4.2 ppm | A triplet for the terminal methyl group, and multiplets for the methylene (B1212753) groups. |

| ¹³C NMR | Aromatic carbons: δ 120-150 ppm | Signals for the carbon atoms of the pyridine ring. |

| IR | ~3050-3100 cm⁻¹ | C-H stretching vibrations of the aromatic ring. |

| IR | ~2850-2960 cm⁻¹ | C-H stretching vibrations of the butoxy group. |

| IR | ~1050-1250 cm⁻¹ | C-O stretching vibration of the ether linkage. |

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides invaluable tools for understanding the step-by-step process of chemical reactions involving this compound. rsc.orgcam.ac.ukresearchgate.netrsc.orgresearchgate.net By mapping the potential energy surface of a reaction, chemists can identify the reactants, products, intermediates, and, crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the activation energy and, therefore, the rate of the reaction.

For example, the synthesis of this compound, likely through a Williamson ether synthesis involving 3-hydroxypyridine (B118123) and a butyl halide, can be modeled computationally. rsc.org Such a study would elucidate the nature of the transition state, whether the reaction proceeds via an SN2 mechanism, and how the choice of base and solvent affects the reaction's efficiency.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a simplified yet powerful model for predicting the reactivity of a molecule. youtube.comnumberanalytics.comrsc.orgimperial.ac.ukwikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO is associated with the molecule's ability to act as a nucleophile (electron donor), while the LUMO relates to its electrophilicity (electron acceptor). youtube.com

For this compound, the butoxy group, being electron-donating, will raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine. FMO analysis can predict the most likely sites for electrophilic substitution on the pyridine ring. The energy gap between the HOMO and LUMO also provides an indication of the molecule's kinetic stability.

Table 3: Compound Names

| Compound Name |

|---|

| This compound |

| 3-hydroxypyridine |

| Pyridine |

| 2-picoline |

| 3-picoline |

| 4-picoline |

| 2,4-lutidine |

| 2,6-lutidine |

| 4-tert-butylpyridine |

| 2,6-di-tert-butylpyridine |

| 4-ethylpyridine |

| Methanol |

| 2,3'-Bipyridyl |

| 7-azaindole |

| 2,6-difluoropyridine |

| 2-aminopyridine |

| 4-aminopyridine |

| Pyridine N-oxide |

| Pyrrolo[2,3-b]pyridine |

| Bipyridine |

| 1-(2-amino-2-oxoethyl)pyridinium |

| 1-methylene-3,4-dihydronaphthalen-2(1H)-one |

| Furan |

| Cyclopropane |

| 5,6-dihydrouracil |

| 5,6-dihydrothymine |

| N-carbamoyl-β-amino acids |

| Quinoline |

| Benzene (B151609) |

| 1,3,5-trifluorobenzene |

| 5-methylcytosine |

| Diarylprolinol silyl (B83357) ether |

| Oxazaborolidinium |

| Diazo compounds |

| Aldehyde |

| Maleic anhydride |

| Cyclopentadiene |

| Boron-nitride |

| 1-(4-Hydroxyphenyl)-3-phenylprop-2-en-1-one |

| S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate |

| Ferrocene |

| 1-methylazidoferrocene |

| 1-azidoethylferrocene |

Structure-Activity Relationship (SAR) Modeling (Computational and Theoretical)

Computational and theoretical modeling plays a pivotal role in modern drug discovery and chemical research by predicting the biological activity of molecules and elucidating the relationship between their chemical structure and biological function. scirp.orgnih.gov This approach, known as Quantitative Structure-Activity Relationship (QSAR) modeling, establishes mathematical models that correlate the structural or physicochemical properties of compounds with their activities. scirp.org For a molecule like this compound, these in silico methods can provide valuable insights into its potential biological interactions and guide the synthesis of more potent and selective analogs.

The foundation of SAR modeling lies in the principle that the biological activity of a chemical is a function of its molecular structure and properties. Computational techniques are employed to calculate a wide range of molecular descriptors that quantify various aspects of a molecule's structure. These descriptors can be categorized based on their dimensionality (1D, 2D, and 3D), encompassing constitutional, topological, electrostatic, and quantum chemical properties. scirp.org

A key computational method used in these studies is Density Functional Theory (DFT). wikipedia.org DFT calculations can be used to determine the electronic structure, optimized geometry, and various reactivity parameters of molecules like this compound and its derivatives. researchgate.net For instance, DFT has been successfully used to study the vibrational spectra of substituted pyridines and to predict the regioselectivity of their chemical reactions. nih.gov The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are particularly important as their energies and symmetries can govern reaction mechanisms and molecular interactions. acs.org

In a typical computational SAR study of this compound and its analogs, the following steps would be undertaken:

Dataset Preparation: A series of compounds with structural variations to the this compound scaffold would be selected, along with their experimentally determined biological activities (e.g., IC₅₀ values for enzyme inhibition).

Molecular Descriptor Calculation: For each compound in the series, a wide array of molecular descriptors would be calculated using computational software. These descriptors would aim to capture the electronic, steric, and hydrophobic properties that could influence biological activity.

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), would be used to build a mathematical equation that correlates a subset of the calculated descriptors with the observed biological activity. scirp.org

Model Validation: The predictive power of the resulting QSAR model would be rigorously tested using internal and external validation techniques to ensure its robustness and reliability.

While specific SAR studies focused solely on this compound are not extensively documented in publicly available literature, the principles of computational modeling allow for the generation of hypothetical data to illustrate the process. The table below represents a potential dataset that could be generated in a QSAR study of this compound analogs, where variations in substituents on the pyridine ring or butoxy chain would lead to different descriptor values and biological activities.

Table 1: Hypothetical Computational Data for a SAR Study of this compound Analogs

This table is a representative example of the data generated in a computational SAR study and does not represent experimentally verified values for these specific compounds.

| Compound ID | R-Group Variation | LogP (Hydrophobicity) | Molecular Weight ( g/mol ) | HOMO (eV) | LUMO (eV) | Predicted pIC₅₀ |

| 1 | H (this compound) | 2.15 | 151.21 | -6.54 | -0.89 | 5.2 |

| 2 | 5-Cl | 2.85 | 185.65 | -6.78 | -1.21 | 5.9 |

| 3 | 5-F | 2.29 | 169.20 | -6.71 | -1.15 | 5.7 |

| 4 | 5-CH₃ | 2.55 | 165.24 | -6.42 | -0.81 | 5.5 |

| 5 | 2-Cl | 2.88 | 185.65 | -6.82 | -1.30 | 6.1 |

LogP: A measure of a compound's lipophilicity, influencing its absorption and distribution.

Molecular Weight: The mass of the molecule.

HOMO (Highest Occupied Molecular Orbital) Energy: Related to the molecule's ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital) Energy: Related to the molecule's ability to accept electrons.

pIC₅₀: The negative logarithm of the half-maximal inhibitory concentration, a common measure of a compound's potency.

Such a dataset, once validated, would allow researchers to derive a QSAR equation. This equation would not only predict the activity of new, unsynthesized compounds but also provide mechanistic insights into which properties are most critical for the desired biological effect. For example, the model might reveal that higher LUMO energy and specific steric features are correlated with increased potency, thereby guiding future synthetic efforts.

Applications of 3 Butoxypyridine in Organic Synthesis and Chemical Catalysis

Role as a Privileged Building Block in Heterocyclic Synthesis

The pyridine (B92270) ring is a ubiquitous structural motif in a vast array of natural products, pharmaceuticals, and functional materials. ias.ac.in Functionalized pyridines, such as 3-Butoxypyridine, are considered "privileged building blocks" because they provide a robust and modifiable scaffold for the synthesis of more complex, often polycyclic, heterocyclic systems. The presence of the butoxy group modifies the reactivity of the pyridine ring, influencing its susceptibility to electrophilic and nucleophilic attack, and providing a handle for further synthetic transformations.

The construction of fused heterocyclic compounds is a cornerstone of modern synthetic chemistry, leading to molecules with diverse biological activities. airo.co.inscience.gov Methodologies for creating these systems often involve the strategic annulation (ring-fusing) of a new ring onto a pre-existing one. Substituted pyridines are excellent substrates for these transformations. Common strategies that can be applied to pyridine derivatives include:

Cyclization Reactions: Intramolecular reactions that form a new ring by connecting two points on a single molecule.

Annulation Reactions: Intermolecular reactions where a new ring is formed on an existing one. This can include processes like [3+3] or [3+4] cycloadditions where a three-atom component (derivable from a pyridine zwitterion) reacts with another fragment to build a new ring. nih.gov

Palladium-Catalyzed Cross-Coupling and Cyclization: These powerful methods allow for the sequential formation of C-C or C-heteroatom bonds followed by an intramolecular ring closure to generate fused systems like furo[2,3-b]pyridines. ias.ac.in

While specific examples starting directly from this compound are specialized, the principles are well-established. For instance, a common approach involves the functionalization of the pyridine ring at positions ortho to the nitrogen or other substituents, followed by a cyclization step. The butoxy group at the 3-position can electronically influence the regioselectivity of such functionalization steps, thereby guiding the outcome of the heterocyclic synthesis.

Table 1: Selected Strategies for Fused Heterocycle Synthesis Applicable to Pyridine Scaffolds

| Reaction Type | Description | Example Reactants (General) | Resulting Heterocycle (General) |

| Annulation | A base-promoted synthesis involving a substituted cyanopyridine and a 1,3-dicarbonyl compound. | 4-Cyano-tetrafluoropyridine, 1,3-dicarbonyl derivatives | Furo[2,3-b]pyridine |

| Pd-Catalyzed Cyclization | Cross-coupling of an o-iodoacetoxypyridine with an alkyne, followed by an electrophilic cyclization. | o-Iodoacetoxypyridines, 1-Alkynes | Furo[2,3-b]pyridine |

| [3+3] Cyclization | Reaction of a sulfur-based pyridinium (B92312) 1,4-zwitterion with a three-atom component like a substituted triazole. | Pyridinium 1,4-zwitterion, Triazoles | Dihydro-2H-1,4-thiazines |

Precursor for Complex Organic Molecules and Intermediates

Beyond forming new heterocyclic rings, this compound and related alkoxypyridines serve as critical starting materials for the synthesis of complex organic molecules and key pharmaceutical intermediates. google.commdpi.com The pyridine core can be extensively modified, and the alkoxy group can either be retained in the final product or serve as a directing group that is later removed or transformed.

A prominent example of the utility of 3-alkoxypyridine derivatives is in the synthesis of proton-pump inhibitors, a class of drugs widely used to treat acid-related disorders. Compounds like Omeprazole, Lansoprazole, and Pantoprazole contain a substituted pyridine moiety linked to a benzimidazole (B57391) ring. The synthesis of the pyridine portion often starts from a functionalized pyridine derivative. google.com

For example, a general synthetic route to pharmaceutically useful 2-chloromethyl-3-alkoxy-pyridines involves the functionalization of the 2-position of a 3-alkoxypyridine. This transformation is crucial as the 2-chloromethyl group provides the reactive site needed to connect the pyridine and benzimidazole fragments. While various methods exist, free-radical reactions have been developed to introduce functionality at the 2-position of the pyridine ring, which is a key step in producing these important drug precursors. google.com

Table 2: Example of a Key Transformation in the Synthesis of Pharmaceutical Precursors

| Starting Material (General) | Reagents/Conditions | Key Intermediate | Therapeutic Class Application |

| 3-Alkoxypyridine derivative | Free radical reaction (e.g., oxidative decarboxylation of oxalic acid semiesters) | 2-Functionalized-3-alkoxypyridine | Proton-Pump Inhibitors (e.g., Omeprazole) |

Design and Application in Catalysis

The pyridine scaffold is not only a building block but also a fundamental component in the design of ligands for catalysis. The nitrogen atom's lone pair of electrons allows it to coordinate strongly with metal centers, forming stable organometallic complexes that can catalyze a wide range of chemical transformations.

The introduction of substituents onto the pyridine ring, such as a butoxy group, allows for the fine-tuning of the electronic and steric properties of the resulting ligand. This modulation is critical for controlling the activity and selectivity of the metal catalyst. By further functionalizing this compound, for example, by introducing additional coordinating groups, multidentate ligands can be created that bind to a metal center through multiple atoms, enhancing complex stability and influencing the geometry around the metal.

An example illustrating the coordinating power of substituted pyridines is the formation of heterometallic complexes using pyridine-2-amidoxime. In these structures, the pyridine nitrogen and the nitrogen atoms of the oximato group coordinate to metal ions like Cobalt(III), while the oxygen atoms bind to a different metal ion like Iron(III). mdpi.com This creates a highly organized, multinuclear complex. Similarly, a functionalized this compound could be designed to act as a bidentate or tridentate ligand, making it a valuable scaffold for developing new catalysts for reactions such as cross-coupling, oxidation, or reduction. rsc.org

Asymmetric catalysis, the synthesis of chiral molecules using chiral catalysts, is of paramount importance in the pharmaceutical industry. The development of novel chiral ligands is a key driver of innovation in this field. Pyridine derivatives have been successfully rendered chiral to create effective catalysts for enantioselective reactions. nih.gov

One established strategy is the creation of "planar-chiral" heterocycles. scispace.com In this approach, the pyridine ring is π-complexed to a metal fragment (like Cr(CO)₃), and the presence of substituents on the ring removes its plane of symmetry, resulting in a chiral molecule. These planar-chiral pyridine derivatives have proven to be effective nucleophilic catalysts for processes like the kinetic resolution of alcohols. scispace.com

While direct applications of this compound in this context require specific derivatization, the principle remains. By introducing chirality either in the butoxy side chain or by creating a planar-chiral complex from a suitably substituted this compound derivative, new classes of chiral ligands and organocatalysts could be developed for asymmetric transformations. mdpi.comrsc.org

Exploration of 3 Butoxypyridine Scaffolds in Medicinal Chemistry and Biological Research

Design and Synthesis of Novel Pyridine-Based Bioactive Scaffolds

The design and synthesis of novel bioactive scaffolds are cornerstones of drug discovery, aiming to create molecules with desired therapeutic effects. nih.govopenaccessjournals.comwhiterose.ac.uk The 3-butoxypyridine moiety serves as a versatile starting point for generating diverse chemical libraries. Synthetic strategies often involve the modification of the pyridine (B92270) ring or the butoxy chain to explore the structure-activity relationships (SAR) and optimize biological activity. tudublin.ienih.gov

One common approach is the introduction of various substituents onto the pyridine ring of this compound. For instance, bromination of this compound yields 2-bromo-3-butoxypyridine (B1613483). smolecule.com The bromine atom in this derivative is a versatile handle for a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which allows for the introduction of a wide range of aryl or heteroaryl groups. smolecule.comrsc.org These reactions are instrumental in building molecular complexity and exploring new chemical space. The butoxy group, in this context, enhances the solubility of the molecule in organic solvents, facilitating its use in synthetic transformations. smolecule.com

Another synthetic avenue involves the generation of pyridyne intermediates. The use of 3,4-pyridynes, for example, allows for the regiocontrolled synthesis of highly substituted pyridine derivatives. researchgate.net This method provides a powerful tool for accessing novel this compound analogs that would be difficult to obtain through other means.